molecular formula C10H15NO2 B1272173 3-Amino-3-(4-methoxyphenyl)propan-1-ol CAS No. 68208-24-2

3-Amino-3-(4-methoxyphenyl)propan-1-ol

Cat. No.: B1272173
CAS No.: 68208-24-2
M. Wt: 181.23 g/mol
InChI Key: WHWMCHUIUINGOD-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Complex Compounds : 3-Amino-3-(4-methoxyphenyl)propan-1-ol and its derivatives are used in synthesizing complex compounds like Schiff base complexes, which are important in the field of coordination chemistry. For instance, a new Zn(II) Schiff base complex was synthesized using a derivative of this compound, demonstrating its utility in creating new molecular structures (Rezaeivala, 2017).

  • Crystal Structure Analysis : This compound and its derivatives are also crucial in crystallography. The crystal structure of certain derivatives, like 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, has been determined, showcasing its significance in understanding molecular geometry and interactions (Rivera, Ríos-Motta, & Bolte, 2022).

Biomedical Applications

  • Enzymatic Resolution and Synthesis : In pharmaceutical research, derivatives of this compound are used for enzymatic resolution processes. For example, its derivatives were used in the synthesis of (S)-dapoxetine, indicating its role in producing chirally pure pharmaceutical compounds (Torre, Gotor‐Fernández, & Gotor, 2006).

  • Antimicrobial and Antiradical Activity : Certain derivatives have shown antimicrobial and antiradical activity, suggesting their potential in developing new antimicrobial agents. This is significant in the context of increasing antibiotic resistance and the need for new therapeutic agents (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).

Chemical Analysis and Methodology

  • LC-MS/MS Method for Quantification : The compound has been used in developing analytical methods like liquid chromatography-tandem mass spectrometry for quantifying aminopropan-2-ol derivatives, which are vital in pharmacokinetic studies (Walczak, 2014).

  • Synthesis of Novel Derivatives : It is also employed in synthesizing new chemical entities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and their antioxidant and anticancer activities evaluated, underscoring its utility in creating bioactive molecules (Tumosienė et al., 2020).

Corrosion Inhibition

  • Corrosion Control : One derivative, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, showed significant inhibition efficiency for the acidic corrosion of mild steel, highlighting its potential application in corrosion control (Bentiss et al., 2009).

Green Chemistry

  • Green Synthesis Approaches : This compound is also pivotal in green chemistry, aiding in synthesizing polysubstituted pyrroles using surfactants in an aqueous medium, a metal-free and environmentally friendly method (Kumar, Rāmānand, & Tadigoppula, 2017).

Safety and Hazards

The compound is classified as a combustible solid . The WGK is 3 . The flash point is not applicable .

Biochemical Analysis

Biochemical Properties

3-Amino-3-(4-methoxyphenyl)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in the synthesis of complex organic molecules. The compound’s amino group allows it to form hydrogen bonds with proteins, influencing their structure and function . Additionally, its methoxyphenyl group can participate in hydrophobic interactions, further affecting biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic properties. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing certain biochemical pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interactions with cofactors, such as NADH or FAD, are also crucial for its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can affect its biological activity. For example, its presence in the liver may enhance its metabolic processing, while its accumulation in other tissues may lead to different physiological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, affecting gene expression and other nuclear processes .

Properties

IUPAC Name

3-amino-3-(4-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWMCHUIUINGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369984
Record name 3-Amino-3-(4-methoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68208-24-2
Record name γ-Amino-4-methoxybenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68208-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(4-methoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68208-24-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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